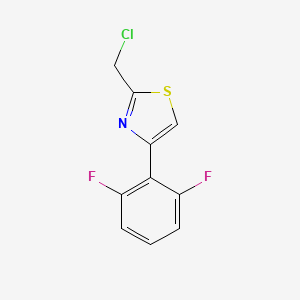

![molecular formula C7H8ClNOS B1529344 2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole CAS No. 1342460-81-4](/img/structure/B1529344.png)

2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole

Vue d'ensemble

Description

The compound “2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole” is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Pesticide Synthesis

The compound is used as an intermediate in the preparation of compounds having a pesticidal action . This means it plays a crucial role in the production of pesticides, contributing to the control of pests that can harm crops and livestock.

Antioxidant Properties

Thiazole derivatives, including “2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole”, have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress in biological systems.

Analgesic and Anti-inflammatory Applications

These compounds have been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the development of pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Applications

Thiazole derivatives have shown antimicrobial and antifungal activities . This indicates their potential use in the development of new antimicrobial and antifungal agents.

Antiviral and Antitubercular Applications

These compounds have demonstrated antiviral and antitubercular activities . This suggests they could be used in the development of new treatments for viral infections and tuberculosis.

Neuroprotective and Anti-Alzheimer Applications

Thiazole derivatives have shown neuroprotective and anti-Alzheimer effects . This indicates their potential use in the development of treatments for neurodegenerative disorders, including Alzheimer’s disease.

Optoelectronic Devices

Thiazolothiazole derivatives are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . This highlights the compound’s importance in the field of electronics and renewable energy technologies.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules with lesser side effects . This suggests their potential use in the development of new cancer treatments.

Orientations Futures

Thiazole derivatives have been the focus of much research due to their diverse biological activities . They have potential applications in the development of new drugs with lesser side effects . For instance, 2-phenylthiazol-4-ethylamines have shown significant trypanocidal activity against T. brucei and are considered promising candidates for the treatment of Trypanosoma brucei infections .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 2-(chloromethyl)-4h,6h,7h-pyrano[4,3-d][1,3]thiazole, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazoles, in general, are known for their significant pi-electron delocalization and some degree of aromaticity . This allows them to interact with various biological targets through electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be influenced, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may induce a range of effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with .

Propriétés

IUPAC Name |

2-(chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNOS/c8-3-7-9-5-1-2-10-4-6(5)11-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIGCJDBKCCTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1529261.png)

![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1529278.png)